![molecular formula C19H19N3O3 B2523839 5-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid CAS No. 927556-29-4](/img/structure/B2523839.png)
5-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Imidazole: A Versatile Heterocycle
Imidazole, a five-membered heterocyclic ring, consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It plays a pivotal role in various natural products, including histidine, purine, histamine, and DNA structures. Imidazole exhibits both acidic and basic properties due to its amphoteric nature. Notably, it exists in two equivalent tautomeric forms, thanks to the positive charge on either of its nitrogen atoms. Let’s explore its applications:
Antibacterial and Antimycobacterial Activities: Derivatives of 1,3-diazole (imidazole) demonstrate potent antibacterial and antimycobacterial effects. Researchers have synthesized compounds with imidazole moieties and evaluated their activity against bacterial strains. For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide exhibited promising anti-tubercular activity .
Anti-Inflammatory and Antitumor Properties: Imidazole derivatives have shown anti-inflammatory and antitumor effects. These compounds may modulate inflammatory pathways and inhibit tumor growth. Further research is needed to explore specific mechanisms and potential drug candidates.
Antidiabetic and Antioxidant Effects: Some imidazole-containing molecules exhibit antidiabetic properties by influencing glucose metabolism. Additionally, imidazole derivatives act as antioxidants, scavenging free radicals and protecting cells from oxidative stress.
Antiviral and Antipyretic Activities: Certain imidazole-based drugs, such as enviroxime (an antiviral agent) and clemizole (an antihistaminic), have been used clinically. Their antiviral and antipyretic effects contribute to their therapeutic value.
Other Applications: Imidazole derivatives have been investigated for their potential in treating rheumatoid arthritis (e.g., azathioprine), Hodgkin’s disease (e.g., dacarbazine), and protozoal infections (e.g., tinidazole, ornidazole).
Future Prospects
Given the increasing challenges posed by antimicrobial resistance (AMR), imidazole-based compounds remain an essential area of research. Scientists continue to explore novel synthetic routes and evaluate their pharmacological activities. As we unravel more about imidazole’s versatility, it may pave the way for innovative drug development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[2-(6-methyl-1H-benzimidazol-2-yl)anilino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-9-10-15-16(11-12)22-19(21-15)13-5-2-3-6-14(13)20-17(23)7-4-8-18(24)25/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,20,23)(H,21,22)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGOYAXTZZIBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2523761.png)
![5-Chloro-6-[[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B2523762.png)
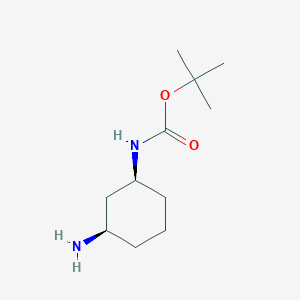



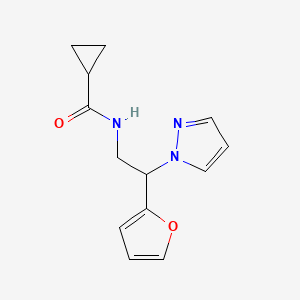
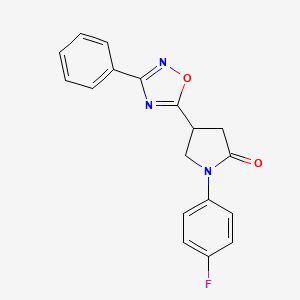
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2523775.png)
![methyl 2-({[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2523776.png)
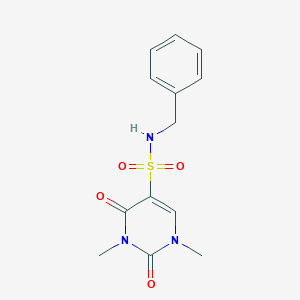
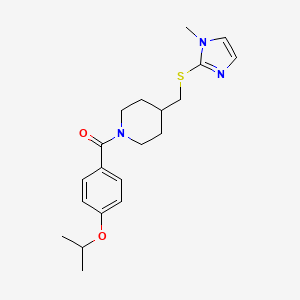
![8-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2523779.png)